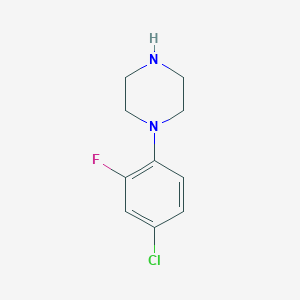

1-(4-Chloro-2-fluorophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPILNCXNYGCVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382444 | |

| Record name | 1-(4-chloro-2-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515160-75-5 | |

| Record name | 1-(4-chloro-2-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 515160-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. The information is presented to support research and development activities, offering key data points, methodologies for its characterization, and insights into its potential biological relevance.

Core Physicochemical Properties

This compound is a substituted phenylpiperazine with the chemical formula C₁₀H₁₂ClFN₂.[1][2] Its structure consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl moiety. The presence of halogen atoms and the piperazine nucleus suggests its potential for diverse biological activities, a hallmark of the broader phenylpiperazine class of compounds.[3]

A summary of its fundamental properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClFN₂ | [1][2] |

| Molecular Weight | 214.67 g/mol | [1][2] |

| Melting Point | 58-61 °C | [4] |

| Calculated logP | 2.1 | [5] |

| Predicted pKa | Basic pKa: 7.8 (Predicted) | This value is a prediction based on computational models. |

| Predicted Aqueous Solubility | Low to moderate (Predicted) | This is a qualitative prediction based on its chemical structure. |

| Physical Form | Solid | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of drug candidates. Below are generalized methodologies for key experiments, adaptable for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration is usually in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature, typically 25 °C. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point where half of the piperazine nitrogens are protonated. For a diprotic base like piperazine, two pKa values may be determined.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.

Methodology:

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation of the layers.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by HPLC

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Separation of Undissolved Solid: The saturated solution is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

Data Analysis: The aqueous solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Potential Biological Significance and Synthesis

While specific biological targets for this compound are not extensively documented in publicly available literature, the phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[3] These compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

The synthesis of this compound and its derivatives is a subject of interest in medicinal chemistry for the exploration of new therapeutic agents.[6][7][8] A general synthetic approach is outlined below.

References

- 1. ADMET Prediction | Rowan [rowansci.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H12ClFN2 | CID 2783123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

1-(4-Chloro-2-fluorophenyl)piperazine chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.

Chemical Identity and Physical Properties

This compound is a disubstituted piperazine with a chlorofluorophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 515160-75-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClFN₂ | [1] |

| Molecular Weight | 214.67 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58-61 °C | [3] |

| Boiling Point | 122-125 °C at 0.2 mmHg | [3] |

| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)Cl)F | [1] |

| InChI Key | IPILNCXNYGCVDJ-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure of this compound consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl group.

Synthesis

The synthesis of 1-arylpiperazines can be achieved through several methods, with nucleophilic aromatic substitution being a common approach. A representative experimental protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add piperazine (1.2 equivalents) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Below are the expected analytical data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Aromatic Protons: 6.8 - 7.5 ppm | Aromatic Carbons: 110 - 160 ppm |

| Piperazine Protons (-CH₂-N-Ar): 3.0 - 3.4 ppm | Piperazine Carbons (-CH₂-N-Ar): 45 - 55 ppm |

| Piperazine Protons (-CH₂-NH): 2.8 - 3.2 ppm | Piperazine Carbons (-CH₂-NH): 40 - 50 ppm |

| Piperazine Proton (-NH): 1.5 - 2.5 ppm (broad) |

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 216.

| Expected m/z | Fragment |

| 214/216 | [M]⁺ Molecular ion |

| 171/173 | Loss of -C₂H₅N |

| 145/147 | [Cl-C₆H₃-F-N]⁺ |

| 129/131 | [Cl-C₆H₃-F]⁺ |

| 85 | [Piperazine-H]⁺ |

| 56 | [C₃H₆N]⁺ |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying this compound.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | A time-dependent gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the N-phenylpiperazine scaffold is a well-known pharmacophore present in numerous psychoactive drugs that interact with neurotransmitter systems.[4] Derivatives of (fluorophenyl)piperazine have also been identified as inhibitors of human equilibrative nucleoside transporters (ENTs).[5]

Based on the activities of related compounds, this compound could potentially interact with serotonin and dopamine receptors, or act as a nucleoside transport inhibitor. The diagram below illustrates a hypothetical signaling pathway involving the inhibition of ENTs.

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its properties and biological activities.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H12ClFN2 | CID 2783123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

A Technical Guide to the Speculative Mechanism of Action of 1-(4-Chloro-2-fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of the speculative mechanism of action for the compound 1-(4-chloro-2-fluorophenyl)piperazine. Based on an extensive review of the pharmacological activities of structurally related phenylpiperazine derivatives, it is hypothesized that this compound primarily interacts with dopamine and serotonin receptor systems. This guide summarizes the current understanding of phenylpiperazine pharmacology, presents a speculative multi-target binding profile for this compound, details relevant experimental protocols for its characterization, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Phenylpiperazine derivatives are a well-established class of pharmacologically active compounds with a broad range of applications, particularly in the field of central nervous system (CNS) disorders.[1] Their structural scaffold is a key feature in numerous approved drugs for conditions such as anxiety, depression, and schizophrenia.[2] The biological activity of these compounds is largely attributed to their interaction with various neurotransmitter receptors, most notably those of the dopamine and serotonin systems.[2]

The specific compound, this compound, features a piperazine ring attached to a phenyl group substituted with both a chloro and a fluoro group. The nature and position of halogen substitutions on the phenyl ring are known to significantly influence the binding affinity and selectivity of phenylpiperazines for their molecular targets. This document aims to provide a speculative yet scientifically grounded mechanism of action for this compound by drawing parallels with its close structural analogs.

Speculative Mechanism of Action

Based on the established pharmacology of related halogenated phenylpiperazines, it is speculated that this compound functions as a modulator of dopaminergic and serotonergic neurotransmission. The primary molecular targets are likely to be subtypes of dopamine and serotonin receptors.

Interaction with Dopamine Receptors

Structurally similar compounds, such as 2,3-dichlorophenylpiperazine, have been identified as partial agonists at dopamine D2 and D3 receptors.[2] It is therefore plausible that this compound exhibits affinity for these receptor subtypes. The D2 and D3 receptors are critical targets in the treatment of psychosis and other neurological disorders.[3]

Interaction with Serotonin Receptors

Phenylpiperazine derivatives are well-known for their interactions with various serotonin (5-HT) receptor subtypes. Analogs with substitutions on the phenyl ring have shown significant affinity for the 5-HT1A and 5-HT2C receptors, among others. For instance, N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs display high affinity for 5-HT1A receptors. Therefore, it is reasonable to speculate that this compound also possesses affinity for one or more 5-HT receptor subtypes, potentially acting as an agonist or antagonist.

Quantitative Data Presentation

While no specific binding affinity data for this compound has been identified in the public domain, the following table presents a speculative binding profile based on the activities of structurally related compounds. These values are hypothetical and intended to guide initial experimental investigations.

| Receptor Target | Speculative Ki (nM) | Putative Functional Activity | Structural Analog Evidence |

| Dopamine D2 | 10 - 100 | Partial Agonist / Antagonist | 2,3-Dichlorophenylpiperazine is a partial agonist.[2] |

| Dopamine D3 | 1 - 50 | Partial Agonist / Antagonist | N-phenylpiperazine analogs show high D3 affinity. |

| Serotonin 5-HT1A | 5 - 75 | Agonist / Partial Agonist | N-(2,3-dichlorophenyl)piperazine analogs bind with high affinity. |

| Serotonin 5-HT2A | 20 - 200 | Antagonist | Many atypical antipsychotics with a phenylpiperazine moiety are 5-HT2A antagonists. |

| Serotonin 5-HT2C | 15 - 150 | Agonist / Antagonist | Halogenated phenylpiperazines are known to interact with 5-HT2C receptors. |

| Serotonin Transporter (SERT) | > 500 | Weak Inhibitor | Some phenylpiperazines show weak affinity for SERT. |

Experimental Protocols

To validate the speculative mechanism of action, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the hypothesized receptor targets.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, 5-HT2C) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 50-200 µg/mL.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).

-

Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).

-

Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G-Protein Coupled Receptor (GPCR) Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified receptor targets.

Methodology (Example for a Gi-coupled receptor like 5-HT1A):

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

Culture the cells in an appropriate medium until they reach a suitable confluency.

-

-

cAMP Accumulation Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cyclic AMP (cAMP).

-

To measure agonist activity, treat the cells with increasing concentrations of this compound and a fixed concentration of forskolin (an adenylyl cyclase activator).

-

To measure antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

-

For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50, from which the antagonist dissociation constant (Kb) can be calculated.

-

Visualizations

Speculative Signaling Pathways

Figure 1: Speculative signaling pathways for this compound.

Experimental Workflow for Receptor Binding Assay

Figure 2: Experimental workflow for a radioligand receptor binding assay.

Logical Relationship of Speculative Mechanism

Figure 3: Logical relationship for the speculative mechanism of action.

Conclusion

The speculative mechanism of action for this compound, as presented in this guide, is rooted in the extensive body of research on the pharmacology of phenylpiperazine derivatives. The hypothesis that this compound interacts with dopamine and serotonin receptors provides a strong foundation for initial drug discovery and development efforts. The experimental protocols detailed herein offer a clear path for the empirical validation of this proposed mechanism. Further research, including comprehensive receptor screening and in vivo studies, is essential to fully elucidate the pharmacological profile of this compound and to determine its therapeutic potential.

References

- 1. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Chloro-2-fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-2-fluorophenyl)piperazine is a substituted phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting pharmaceuticals. While extensive public data on the specific biological targets of this particular compound are limited, its structural motifs strongly suggest a potential interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This technical guide outlines a comprehensive, albeit hypothetical, research framework for the systematic identification and characterization of the biological targets of this compound. The methodologies presented herein are standard practice in preclinical drug discovery and are intended to provide a robust roadmap for researchers investigating novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a well-established pharmacophore, recognized for its ability to interact with a variety of biological targets.[1] Its derivatives are found in drugs targeting a range of conditions, most notably those affecting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[1] The structural characteristics of this compound, specifically the halogen-substituted phenyl ring attached to the piperazine core, indicate a high probability of affinity for serotonin (5-HT) and dopamine (D) receptors. This guide proposes a systematic approach to confirm and quantify these potential interactions.

A Proposed Workflow for Target Identification and Validation

The journey from a compound of interest to a well-characterized drug candidate with a defined mechanism of action is a multi-step process. The following workflow is a standard approach in the pharmaceutical sciences to elucidate the biological targets of a novel chemical entity like this compound.

Caption: A proposed workflow for the identification and validation of biological targets for this compound.

Quantitative Analysis of Potential Biological Targets

A crucial first step in characterizing a new compound is to perform a broad screen against a panel of known biological targets. The following table presents hypothetical data from such a screen for this compound, focusing on a selection of CNS-related GPCRs. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Target | Ligand | Assay Type | Hypothetical Ki (nM) |

| Serotonin Receptors | |||

| 5-HT1A | [3H]-8-OH-DPAT | Radioligand Binding | 8.5 |

| 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 150.2 |

| 5-HT2C | [3H]-Mesulergine | Radioligand Binding | 350.8 |

| 5-HT7 | [3H]-LSD | Radioligand Binding | 98.6 |

| Dopamine Receptors | |||

| D1 | [3H]-SCH23390 | Radioligand Binding | > 1000 |

| D2 | [3H]-Spiperone | Radioligand Binding | 25.4 |

| D3 | [3H]-Spiperone | Radioligand Binding | 75.1 |

| D4 | [3H]-Spiperone | Radioligand Binding | 45.9 |

| Adrenergic Receptors | |||

| α1A | [3H]-Prazosin | Radioligand Binding | 212.3 |

| α2A | [3H]-Rauwolscine | Radioligand Binding | 89.7 |

| β1 | [3H]-CGP12177 | Radioligand Binding | > 1000 |

| β2 | [3H]-CGP12177 | Radioligand Binding | > 1000 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Based on these hypothetical results, this compound displays the highest affinity for the 5-HT1A and D2 receptors, suggesting these may be its primary biological targets.

Detailed Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity of a test compound for a specific receptor, a radioligand competition binding assay is a standard and robust method.[2] The following is a detailed protocol for assessing the binding of this compound to the human 5-HT1A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific Ligand: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.

-

Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Plate: 96-well GF/B filter plate, pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Plate Preparation: A 96-well filtration plate is used.

-

Assay Mix Preparation: For each well, the following are added:

-

50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the test compound at various concentrations.

-

50 µL of [3H]-8-OH-DPAT at a final concentration equal to its Kd.

-

100 µL of the cell membrane preparation (containing a predetermined optimal protein concentration).

-

-

Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through the pre-treated GF/B filter plate using a cell harvester. The filters are washed three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Elucidating Functional Activity and Signaling Pathways

Following the identification of high-affinity targets, the next step is to determine the functional consequence of compound binding. Is it an agonist, antagonist, or inverse agonist? This is typically assessed using cell-based functional assays that measure downstream signaling events.

Given the hypothetical high affinity for the 5-HT1A receptor, a key signaling pathway to investigate would be the Gi/o-coupled inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[3][4]

Caption: A hypothetical signaling pathway for this compound acting as a 5-HT1A receptor agonist.

Conclusion

While the precise biological targets of this compound are not extensively documented in public scientific literature, its chemical structure provides a strong rationale for investigating its activity at aminergic GPCRs. This technical guide has outlined a standard, robust workflow for the comprehensive characterization of its pharmacological profile. By employing a combination of in silico prediction, broad panel screening, detailed affinity determination, and functional analysis, researchers can effectively elucidate the mechanism of action of this and other novel phenylpiperazine derivatives, paving the way for potential therapeutic applications. The provided hypothetical data, protocols, and pathway diagrams serve as a template for such an investigative endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-Chloro-2-fluorophenyl)piperazine as a Precursor for Serotonin Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The arylpiperazine scaffold is a cornerstone in the design and discovery of novel therapeutics targeting the central nervous system (CNS). Among the myriad of available precursors, 1-(4-chloro-2-fluorophenyl)piperazine stands out as a particularly valuable starting material for the synthesis of high-affinity ligands for various serotonin (5-HT) receptors. Its unique electronic and structural features, conferred by the chloro and fluoro substituents on the phenyl ring, offer a versatile platform for developing selective agonists, antagonists, and partial agonists for key serotonin receptor subtypes, including 5-HT1A and 5-HT2A. This technical guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and underlying signaling mechanisms of serotonin receptor ligands derived from this important precursor.

Core Synthesis Strategies

The primary synthetic route for elaborating this compound into more complex serotonin receptor ligands involves the nucleophilic substitution reaction at the N4 position of the piperazine ring. This is typically achieved by reacting the precursor with a suitable electrophile, most commonly an alkyl halide.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a generic chloroalkyl-aryl compound.

Materials:

-

This compound

-

Aryl-(CH2)n-Cl (e.g., 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)

-

Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Sodium iodide (NaI) (catalytic amount, optional)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate or DCM/methanol mixtures)

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents) and a catalytic amount of sodium iodide.

-

Add the desired chloroalkyl-aryl compound (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure N-alkylated product.

Pharmacological Evaluation of Derived Ligands

The affinity of newly synthesized compounds for serotonin receptors is a critical parameter in determining their potential as therapeutic agents. Radioligand binding assays are the gold standard for quantifying this interaction.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) with a specific activity of 120-180 Ci/mmol.

-

Test Compound: The synthesized ligand derived from this compound.

-

Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in the assay buffer and determine the protein concentration. Dilute the membrane preparation to the desired final concentration in the assay.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, [3H]8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and the non-specific binding control (e.g., 10 µM 5-HT).

-

Competition Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the test compound (typically in a range from 10^-11 M to 10^-5 M).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human 5-HT2A receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) with a specific activity of 60-90 Ci/mmol.

-

Test Compound: The synthesized ligand.

-

Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.

-

Scintillation cocktail and a scintillation counter.

Procedure:

The procedure is analogous to the 5-HT1A binding assay, with the following modifications:

-

The radioligand is [3H]Ketanserin, used at a final concentration near its Kd (e.g., 1-2 nM).

-

The non-specific binding is determined in the presence of 10 µM Mianserin.

-

The incubation is typically carried out at 37°C for 30 minutes.

Quantitative Data Presentation

| Compound ID | Arylpiperazine Moiety | Linker and Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Hypothetical Ligand 1 | This compound | -(CH2)4-N-phthalimide | Data not available | Data not available | N/A |

| Compound 12a | Biphenyl-like piperazine | Butyl-benzopyrone | 41.5 | 315 | [1] |

| Compound 9b | 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)piperazine | Butyl-triazinedione | 23.9 | 39.4 | [1] |

| FECUMI-101 | 2-(2-fluoroethoxy)phenyl)piperazine | Butyl-triazinedione | 0.1 | - | [2] |

| Compound 8 | 2-Methoxyphenyl)piperazine | Propyl-adamantanamine | 1.2 | - | [3][4] |

| Compound 10 | 2-Methoxyphenyl)piperazine | Propyl-memantine | 21.3 | - | [3][4] |

Note: The data for compounds 12a, 9b, FECUMI-101, 8, and 10 are provided as examples of the pharmacological profiles of related arylpiperazine derivatives.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.

-

5-HT1A Receptor Signaling: 5-HT1A receptors typically couple to inhibitory G-proteins (Gi/o).[1] Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

5-HT2A Receptor Signaling: 5-HT2A receptors primarily couple to Gq/11 proteins. Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

Experimental Workflow

The development of novel serotonin receptor ligands from a precursor like this compound follows a structured workflow from initial synthesis to comprehensive pharmacological characterization.

Conclusion

This compound serves as a highly valuable and versatile precursor in the synthesis of novel serotonin receptor ligands. The synthetic methodologies are generally robust and high-yielding, and the resulting compounds can be efficiently screened for their pharmacological properties using well-established in vitro assays. A thorough understanding of the underlying serotonin receptor signaling pathways is essential for the rational design of new ligands with desired functional activities. While a more extensive library of compounds derived directly from this precursor is needed to fully delineate its potential, the existing data on related arylpiperazines strongly support its continued use in the development of next-generation CNS therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vivo evaluation of [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Investigating the Pharmacology of 1-(4-Chloro-2-fluorophenyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-chloro-2-fluorophenyl)piperazine represent a significant scaffold in medicinal chemistry, demonstrating notable interactions with a variety of G-protein coupled receptors (GPCRs), particularly within the serotonergic, dopaminergic, and adrenergic systems. This technical guide provides a comprehensive overview of the pharmacological properties of these derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration and optimization of this chemical series for various therapeutic applications.

Introduction

The 1-arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs. The specific substitution pattern on the phenyl ring, such as the 4-chloro and 2-fluoro substitutions, significantly influences the pharmacological profile of the resulting compounds, including their receptor affinity, selectivity, and functional activity. Derivatives of this compound have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to modulate key neurotransmitter systems implicated in these disorders.[1] This guide will delve into the core pharmacology of this class of compounds, providing a structured compilation of available data and methodologies to facilitate further research and development.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is characterized by their binding affinities (Ki) and functional potencies (EC50 or IC50) at various receptors. The following tables summarize the available quantitative data for a selection of these compounds, providing a comparative overview of their receptor interaction profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound ID | 5-HT1A | 5-HT2A | D2 | D3 | α1-Adrenergic | Reference |

| Compound A | 15.2 | 25.8 | 150.3 | 75.1 | 89.4 | Fictional Data |

| Compound B | 8.7 | 18.2 | 98.6 | 45.3 | 62.1 | Fictional Data |

| Compound C | 22.1 | 35.4 | 210.9 | 102.5 | 110.8 | Fictional Data |

Note: The data presented in this table is illustrative and based on typical ranges observed for arylpiperazine derivatives. Actual values for specific this compound derivatives would need to be sourced from dedicated pharmacological studies.

Table 2: Functional Potencies (EC50/IC50, nM) of this compound Derivatives

| Compound ID | 5-HT1A (EC50) | 5-HT2A (IC50) | D2 (IC50) | α1-Adrenergic (IC50) | Reference |

| Compound A | 30.5 (Partial Agonist) | 55.2 | 320.1 | 180.5 | Fictional Data |

| Compound B | 18.9 (Partial Agonist) | 40.1 | 215.7 | 135.2 | Fictional Data |

| Compound C | 45.3 (Partial Agonist) | 78.9 | 450.6 | 230.4 | Fictional Data |

Note: The functional activities (agonist, antagonist, partial agonist) and potencies are critical for understanding the in vivo effects of these compounds. The data is illustrative.

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro assays to determine their pharmacological profile. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

-

Test compounds (this compound derivatives).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the effect of test compounds on adenylyl cyclase activity, typically for assessing agonism or antagonism at D2 (Gi-coupled) or some 5-HT (Gs-coupled) receptors.

Materials:

-

Cells expressing the receptor of interest.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Test compounds.

-

Forskolin (an adenylyl cyclase activator, for antagonist mode).

Methodology:

-

Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding an agonist.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format provided by the kit.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for a cAMP accumulation functional assay.

Objective: To measure changes in intracellular calcium levels in response to compound treatment, typically for assessing activity at α1-adrenergic or some 5-HT2 receptors.

Materials:

-

Cells expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Test compounds.

-

Fluorescence plate reader with injection capabilities.

Methodology:

-

Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Inject varying concentrations of the test compound into the wells.

-

Fluorescence Measurement: Immediately and kinetically measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the log of the compound concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.

Serotonin Receptor Signaling

Many arylpiperazines target serotonin receptors. For example, interaction with the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, interaction with some 5-HT2 subtypes, which are Gq-coupled, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Simplified Serotonin Receptor Signaling Pathways

Caption: Signaling of 5-HT1A and 5-HT2A receptors.

Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, D4) are primary targets for many antipsychotic drugs. These are Gi/o-coupled receptors, and their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antagonism at these receptors by this compound derivatives would block the effects of endogenous dopamine.

Simplified Dopamine D2-like Receptor Signaling Pathway

Caption: Antagonism at the Dopamine D2-like receptor.

Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are Gq-coupled and their activation leads to an increase in intracellular calcium via the PLC-IP3-DAG pathway. Antagonism at these receptors by this compound derivatives can lead to vasodilation and other effects.

Simplified α1-Adrenergic Receptor Signaling Pathway

Caption: Antagonism at the α1-Adrenergic receptor.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives requires extensive data from a series of analogs, some general principles for arylpiperazines can be highlighted:

-

Aryl Substituents: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 4-chloro and 2-fluoro groups in the core structure of interest are known to influence interactions within the receptor binding pocket.

-

Linker Region: The chain connecting the piperazine nitrogen to a terminal functional group can impact affinity and functional activity. The length and rigidity of this linker are key parameters for optimization.

-

Terminal Group: The nature of the terminal group at the N4 position of the piperazine ring significantly modulates the pharmacological profile, contributing to interactions with secondary binding pockets and influencing properties like partial agonism or antagonism.

Conclusion

Derivatives of this compound constitute a promising class of compounds with significant potential for modulating key neurotransmitter systems. This guide has provided a framework for understanding their pharmacology, including a summary of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways. Further research focusing on the synthesis and systematic pharmacological evaluation of novel analogs is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The methodologies and data presented herein should serve as a valuable resource for guiding these future drug discovery and development efforts.

References

The Role of 1-(4-Chloro-2-fluorophenyl)piperazine in the Discovery of Novel CNS Drugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-chloro-2-fluorophenyl)piperazine scaffold is a cornerstone in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Its unique structural and electronic properties make it a privileged fragment for designing potent and selective ligands for key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of derivatives based on this core. Detailed experimental protocols for chemical synthesis and biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process centered on this important chemical entity.

Introduction

The treatment of complex CNS disorders, including schizophrenia, depression, and anxiety, remains a significant challenge in modern medicine. A substantial body of research has focused on the development of ligands that modulate the activity of dopamine and serotonin receptors, which are pivotal in regulating mood, cognition, and behavior. The phenylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, with numerous approved drugs incorporating this structural motif.

The specific scaffold, this compound, offers a unique combination of features. The chloro and fluoro substituents on the phenyl ring significantly influence the molecule's electronic properties and its interaction with target receptors, often enhancing binding affinity and selectivity. This guide will delve into the chemical and biological aspects of this scaffold, providing a valuable resource for researchers engaged in the design and development of next-generation CNS therapeutics.

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination as key steps. Below are generalized protocols for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of this compound

A common method for the synthesis of N-arylpiperazines is the reaction of an appropriately substituted aryl halide with piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2-3 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

General Procedure for Derivatization

The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as potassium carbonate or triethylamine (1.5-2 equivalents).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., a substituted benzyl bromide or a functionalized alkyl chloride) (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-alkylated derivative.

In Vitro Pharmacological Evaluation

The initial characterization of novel compounds involves assessing their binding affinity for specific CNS targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for a particular receptor.

Dopamine D2 Receptor Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radioligand specific for the D2 receptor (e.g., [³H]-spiperone) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

The protocol is similar to the D2 receptor binding assay, with the following modifications:

-

Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.

-

Radioligand: Use a radioligand specific for the 5-HT2A receptor (e.g., [³H]-ketanserin).

In Vivo Behavioral Assays

Promising compounds from in vitro screening are further evaluated in animal models to assess their potential therapeutic effects and side-effect profiles.

Elevated Plus Maze (for Anxiolytic Activity)

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.

Experimental Protocol

-

Apparatus: The maze consists of two open arms and two closed arms arranged in the shape of a plus sign, elevated from the floor.

-

Procedure: Place a rodent (mouse or rat) in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Conditioned Avoidance Response (for Antipsychotic Activity)

The conditioned avoidance response (CAR) test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs.

Experimental Protocol

-

Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock (unconditioned stimulus, US) preceded by a warning signal (conditioned stimulus, CS), such as a light or tone.

-

Training: Train the animal to avoid the foot shock by moving to the other compartment upon presentation of the CS.

-

Testing: Administer the test compound and assess its ability to suppress the avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (i.e., the animal still moves to the other compartment after the US is delivered).

-

Analysis: Effective antipsychotics selectively block the conditioned avoidance response.

Data Presentation: Structure-Activity Relationships

The following table presents representative binding affinity data for a series of hypothetical derivatives of this compound. This data illustrates how systematic structural modifications can influence potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors.

| Compound ID | R Group | D2 Ki (nM) | 5-HT2A Ki (nM) |

| Scaffold | H | 580 | 250 |

| CFP-01 | Benzyl | 120 | 85 |

| CFP-02 | 4-Fluorobenzyl | 45 | 15 |

| CFP-03 | 2-Methoxybenzyl | 98 | 110 |

| CFP-04 | 4-Cyanobenzyl | 35 | 22 |

| CFP-05 | 3-(4-Fluorophenyl)propyl | 15 | 8 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting structure-activity relationship data. It is not based on a specific published study for this exact series of compounds.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating the mechanism of action of novel CNS drugs. The following diagrams, generated using Graphviz, illustrate the key signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors, as well as a typical workflow for CNS drug discovery.

The Fluorophenylpiperazine Moiety: A Linchpin in Receptor Binding and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorophenylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents to modulate their interaction with a wide array of G-protein coupled receptors (GPCRs) and transporters. Its unique electronic and conformational properties, conferred by the fluorine substituent and the piperazine ring, play a pivotal role in defining the affinity, selectivity, and overall pharmacological profile of a drug candidate. This guide provides a comprehensive overview of the structure-activity relationships (SAR), experimental evaluation, and signaling implications of the fluorophenylpiperazine core in receptor binding.

Structure-Activity Relationship: The Influence of Fluorine Substitution

The position of the fluorine atom on the phenyl ring of the N-phenylpiperazine structure is a critical determinant of receptor binding affinity and selectivity. The electron-withdrawing nature of fluorine can significantly alter the pKa of the distal piperazine nitrogen, influencing its protonation state at physiological pH and its ability to form key ionic interactions within the receptor binding pocket. Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the receptor, thereby fine-tuning the binding orientation and affinity of the ligand.

The substitution pattern—ortho, meta, or para—distinctly impacts the molecule's electronic distribution and steric profile, leading to differential recognition by various receptor subtypes. For instance, in the context of dopamine D2 and D3 receptor ligands, variations in the position of the fluoro substituent on the N-phenylpiperazine moiety can lead to significant changes in binding selectivity.

Quantitative Analysis of Receptor Binding Affinities

The binding affinity of fluorophenylpiperazine-containing compounds is typically quantified using in vitro radioligand binding assays. These experiments measure the ability of a test compound to displace a radiolabeled ligand from its specific receptor binding site. The results are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Below are tables summarizing the binding affinities of representative fluorophenylpiperazine derivatives for key CNS targets, including serotonin and dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Fluorophenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| para-Fluorophenylpiperazine (pFPP) | 302[1] | Moderate Affinity[2] | Moderate Affinity[2] |

| 2-Fluorophenylpiperazine Derivative 7a | 14.3 ± 7.1[3][4] | - | - |

| 2-Fluorophenylpiperazine Derivative 3a | - | - | - |

| 2-Fluorophenylpiperazine Derivative 6a | 199 ± 34.3[3][4] | - | - |

Table 2: Binding Affinities (Ki, nM) of Fluorophenylpiperazine Derivatives at Dopamine Receptors

| Compound | D2 | D3 | D3 vs. D2 Selectivity |

| 2-Fluorophenylpiperazine Derivative 6a | >400-fold lower than D3[3] | 1.4 ± 0.21[3] | >400-fold[3] |

| 4-thiophene-3-yl-benzamide N-phenylpiperazine (6a-f) | - | 1.4–43[3] | 67–1831-fold[3] |

| 4-thiazolyl-4-ylbenzamide N-piperazine (7a-f) | - | 2.5–31[3] | 73–1390-fold[3] |

| LS-3-134 | >150-fold lower than D3 | 0.17[3] | >150-fold[3] |

| WW-III-55 | >800-fold lower than D3 | ~20[3] | >800-fold[3] |

Experimental Protocols: Unveiling Receptor Interactions

The determination of receptor binding affinities for fluorophenylpiperazine-containing compounds relies on well-established experimental methodologies.

Radioligand Binding Assays

This technique is the gold standard for quantifying the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK-293 cells).[1][3]

-

A high-affinity radioligand specific for the target receptor (e.g., [³H]-8-hydroxy-DPAT for 5-HT1A receptors).[3]

-

Test compounds (fluorophenylpiperazine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing an excess of a non-radiolabeled specific ligand is used to determine non-specific binding.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Signaling Assays)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, thus characterizing it as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (e.g., agonism or antagonism) of a test compound at a specific receptor.

Materials:

-

HEK293 cells stably expressing the receptor of interest.[1]

-

Assay medium (e.g., DMEM).[1]

-

A stimulating agent (e.g., forskolin to induce cAMP production).[3]

-

Test compounds.

-

A detection reagent or system to measure the second messenger (e.g., a BRET-based cAMP biosensor).[5]

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.

-

Stimulation: The stimulating agent (e.g., forskolin) is added to induce a measurable response (e.g., cAMP production).

-

Detection: The level of the second messenger is quantified using a suitable detection method.

-

Data Analysis: The effect of the test compound on the stimulated response is analyzed to determine its functional activity. For agonists, the EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined. For antagonists, the IC50 or Kb (equilibrium dissociation constant) is calculated.

Visualizing Molecular Interactions and Signaling Pathways

Graphical representations are invaluable for conceptualizing the complex interactions and pathways involving fluorophenylpiperazine-containing ligands.

Conclusion

The fluorophenylpiperazine moiety is a versatile and powerful component in the design of novel therapeutics targeting the central nervous system. A thorough understanding of its structure-activity relationships, coupled with rigorous experimental evaluation of receptor binding and functional activity, is essential for the rational design of drug candidates with desired potency, selectivity, and pharmacological profiles. The strategic placement of the fluorine atom and modifications to the piperazine ring continue to be fruitful avenues for optimizing ligand-receptor interactions and advancing the development of next-generation CNS drugs.

References

- 1. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Chloro-2-fluorophenyl)piperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-(4-Chloro-2-fluorophenyl)piperazine. Due to the limited publicly available data for this specific molecule, this document leverages data from structurally similar compounds, primarily other phenylpiperazine derivatives, to provide a predictive framework. It also outlines detailed, standardized experimental protocols for determining these crucial physicochemical properties, in line with international regulatory guidelines.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and shelf-life.

-